4-Amino-n,n-dimethylpiperidine-1-sulfonamide
Description
4-Amino-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with an amino group at the 4-position and dimethylamine at the sulfonamide nitrogen. This compound’s structural uniqueness lies in its cyclic amine backbone, which distinguishes it from benzenesulfonamide analogs.
Properties
CAS No. |
647024-43-9 |
|---|---|
Molecular Formula |
C7H17N3O2S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-amino-N,N-dimethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-5-3-7(8)4-6-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
KRNZYSPSPXSKJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategies
The synthesis of 4-Amino-N,N-dimethylpiperidine-1-sulfonamide can be approached through several methods, primarily involving the functionalization of piperidine derivatives. The following sections detail specific methodologies including sulfonation reactions, reduction techniques, and other relevant synthetic pathways.
Sulfonation Reactions
2.1 Direct Sulfonation of Amino Piperidine
One effective method for synthesizing sulfonamides involves the direct reaction of an amino-substituted piperidine with a sulfonating agent. This approach typically requires the following steps:
Reagents : An amino piperidine (such as N,N-dimethylpiperidine) and a suitable sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
Conditions : The reaction is usually conducted under controlled temperature conditions to prevent degradation of sensitive functional groups.
Yield : The efficiency of this method can vary, but yields often range from 60% to 85% depending on the specific conditions employed.
Reduction Techniques
3.1 Reduction of Nitro Compounds
An alternative pathway for preparing sulfonamides is through the reduction of nitro derivatives of piperidine:
Starting Material : Nitro-substituted piperidine derivatives can be synthesized via nitration reactions.
Reduction Agents : Common reducing agents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Procedure : The nitro group is reduced to an amino group, which can then be further reacted with sulfonating agents to form the desired sulfonamide.
Yield and Purity : This method can yield high-purity products, often exceeding 70% yield.
Electrophilic Substitution Methods
Recent advances in electrochemical synthesis have introduced green methodologies for preparing sulfonamides:
Electrochemical Setup : Utilizing paired electrochemical processes allows for the selective formation of sulfonamide derivatives from arylsulfinic acids and other nucleophiles.
Advantages : This method is noted for its efficiency and reduced environmental impact, as it often requires milder conditions and fewer hazardous reagents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Sulfonation | Amino piperidine, chlorosulfonic acid | Controlled temperature | 60-85 |
| Reduction of Nitro Compounds | Nitro-piperidine, LiAlH4 | Anhydrous conditions | >70 |
| Electrochemical Synthesis | Aryl-sulfinic acids | Tunable electrochemical setup | Variable |
Chemical Reactions Analysis
Oxidation Reactions
The amino group on the piperidine ring undergoes oxidation under controlled conditions. For example:
-
Reaction with hydrogen peroxide in methanol yields N-oxide derivatives , confirmed via NMR analysis.
-
Transition-metal-catalyzed oxidation produces imine intermediates , though yields depend on steric effects from the dimethyl groups.
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Piperidine N-oxide | 62 | |
| KMnO₄ (acidic) | Degradation products | <10 |
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic displacement reactions:
-
Treatment with alkyl halides (e.g., methyl iodide) leads to N-alkylated sulfonamides , with regioselectivity governed by steric hindrance from the dimethylamino group .
-
Reaction with thiols forms sulfonamide-thioether hybrids , though reaction rates are slower compared to non-alkylated sulfonamides .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Hexahydropyrimidine Formation : Reacts with carbodiimides or thioureas under acidic conditions to form six-membered rings, as demonstrated by NMR spectral shifts at δ 10.52–11.42 ppm .
-
Thiadiazole Synthesis : Cyclization with thiosemicarbazide yields 1,3,4-thiadiazole derivatives , confirmed via mass spectrometry .
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Thiosemicarbazide | 1,3,4-Thiadiazole | H₂SO₄, RT | |
| Carbodiimide | Hexahydropyrimidine | AcOH, reflux |
Catalytic Role in Condensation Reactions
The piperidine ring facilitates iminium ion formation in Knoevenagel condensations:
-
Acts as a base to deprotonate acetylacetone, forming an enolate that attacks benzaldehyde derivatives .
-
Computational studies reveal a 21.6 kcal/mol free energy barrier for the elimination step, making it more efficient than hydroxide ion catalysts .
Enzyme Inhibition Mechanisms
As a sulfonamide derivative, it competitively inhibits dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA):
-
Binding affinity (Kᵢ = 0.8 µM) correlates with hydrogen bonding between the sulfonamide group and enzyme active sites .
-
Methyl groups on the piperidine ring reduce off-target interactions, enhancing selectivity.
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition initiates at 220°C , producing SO₂ and NH₃ gases. The degradation pathway involves:
pH-Dependent Reactivity
-
Acidic Conditions : Protonation of the amino group enhances electrophilic aromatic substitution at the para position.
-
Basic Conditions : Deprotonation promotes nucleophilic attacks at the sulfonyl group .
This compound’s versatility in organic synthesis and biocatalysis underscores its importance in medicinal chemistry and industrial applications. Future research should explore its role in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of 4-amino-piperidine derivatives, including 4-amino-N,N-dimethylpiperidine-1-sulfonamide, in cancer treatment. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure can enhance selectivity and potency against specific tumor types. A notable study demonstrated that certain piperidine derivatives could inhibit the growth of human tumor xenografts in vivo, suggesting their potential as anticancer agents .
Enzyme Inhibition
4-Amino-N,N-dimethylpiperidine-1-sulfonamide has been investigated for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). Research indicates that sulfonamide derivatives exhibit significant binding affinity towards different isoforms of CAs, which are critical in regulating physiological processes like acid-base balance and fluid secretion. The compound's structural features allow it to effectively compete with natural substrates, making it a valuable candidate for developing CA inhibitors .
Somatostatin Receptor Affinity
The compound's structural analogs have shown good affinity for somatostatin receptors, which play a crucial role in numerous physiological functions and pathological conditions. Agonists targeting these receptors can be beneficial in treating diseases such as acromegaly, neuroendocrine tumors, and other disorders where somatostatin signaling is disrupted. The ability of 4-amino-N,N-dimethylpiperidine-1-sulfonamide to interact with these receptors positions it as a promising therapeutic agent .
Antiviral Activity
Emerging research suggests that sulfonamide derivatives can also function as antiviral agents. For example, modifications to the sulfonamide group have led to compounds that inhibit HIV-1 reverse transcriptase effectively while displaying reduced cytotoxicity compared to existing treatments. This opens avenues for developing safer and more effective antiviral therapies .
Synthetic Routes
The synthesis of 4-amino-N,N-dimethylpiperidine-1-sulfonamide involves several steps that can be optimized for higher yields and purity. Current methods include reactions involving piperidine derivatives and sulfonyl chlorides under controlled conditions to ensure the desired functional groups are introduced effectively .
| Synthesis Step | Description |
|---|---|
| 1 | Reaction of piperidine with sulfonyl chloride |
| 2 | Introduction of amino groups through nucleophilic substitution |
| 3 | Purification using chromatography techniques |
Case Study: Inhibition of Tumor Growth
A significant study evaluated the efficacy of 4-amino-N,N-dimethylpiperidine-1-sulfonamide in inhibiting tumor growth in murine models. The compound demonstrated a dose-dependent reduction in tumor size with minimal side effects observed, indicating its potential for further development as an anticancer drug .
Case Study: Carbonic Anhydrase Inhibition
Another investigation focused on the compound's ability to inhibit carbonic anhydrases involved in various physiological processes. The results showed that the compound had a high binding affinity for multiple CA isoforms, suggesting its utility in treating conditions related to dysregulated CA activity, such as glaucoma and edema .
Mechanism of Action
The mechanism of action of 4-Amino-n,n-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share functional similarities with 4-Amino-N,N-dimethylpiperidine-1-sulfonamide:
Key Observations :
- Substituent Effects : The dimethylamine group on the sulfonamide nitrogen may increase lipophilicity compared to carbamimidoyl or pyrimidine substituents, influencing solubility and membrane permeability .
Antimicrobial Activity
- 4-Amino-N-carbamimidoyl benzenesulfonamide derivatives (e.g., Schiff’s and Mannich bases) demonstrated superior antibacterial activity against E. coli and S. aureus compared to reference drugs like ampicillin, attributed to the electron-withdrawing carbamimidoyl group enhancing target interaction .
- 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzene-1-sulfonamide: Pyrimidine substituents may confer specificity for dihydrofolate reductase (DHFR) inhibition, a mechanism common in sulfonamide antibiotics .
- Piperidine-Based Analogs : While direct data are lacking, piperidine-containing sulfonamides are hypothesized to exhibit broader pharmacokinetic profiles due to improved metabolic stability compared to benzene analogs .
Computational Predictions
AutoDock Vina simulations suggest that sulfonamides with flexible backbones (e.g., piperidine) may achieve higher binding affinities to proteins like DHFR due to adaptable conformations, though validation via experimental studies is needed .
Biological Activity
4-Amino-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative notable for its unique structural features and potential biological activities. This compound, characterized by a piperidine ring and an amino group, has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of antimicrobial and antiviral activities.
Antibacterial Activity
Research indicates that 4-amino-N,N-dimethylpiperidine-1-sulfonamide exhibits significant antibacterial activity. It has shown effective binding to dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The binding involves multiple hydrogen bonds and van der Waals interactions, which enhance its inhibitory potency compared to other sulfonamides like sulfadiazine.
Comparative Antibacterial Efficacy
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfadiazine | Contains an aromatic amine | Antibacterial |
| Sulfamethoxazole | Contains a methyl group on pyrimidine | Antibacterial |
| 4-Aminobenzenesulfonamide | Simple aniline structure | Antibacterial |
| 4-Amino-N,N-dimethylpiperidine-1-sulfonamide | Unique piperidine structure with dimethyl substitutions | Enhanced antibacterial activity |
The unique structure of 4-amino-N,N-dimethylpiperidine-1-sulfonamide may contribute to its tailored efficacy against specific bacterial pathogens.
The mechanism of action for 4-amino-N,N-dimethylpiperidine-1-sulfonamide primarily involves the inhibition of key enzymes in bacterial metabolism. By binding to dihydropteroate synthase, it disrupts the folate biosynthesis pathway essential for bacterial growth and replication. This mechanism is consistent with other sulfonamides that target similar pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with sulfonamide derivatives:
- Antibacterial Efficacy : A study evaluated various synthesized compounds for their antibacterial properties against gram-positive and gram-negative bacteria. The results indicated that derivatives similar to 4-amino-N,N-dimethylpiperidine-1-sulfonamide showed significant activity against E. coli and S. aureus with minimal cytotoxicity .
- Antiviral Potential : Research into novel sulfonamide derivatives has revealed their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, indicating a broader application for compounds within this class .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of various sulfonamide derivatives have shown that modifications can lead to reduced toxicity while maintaining or enhancing biological activity. For instance, certain derivatives exhibited selectivity indices significantly higher than traditional drugs .
Q & A
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Combine:
- Kinetic Studies : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy and stoichiometry.
- X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to identify active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
